molecular formula C17H19N3O2 B2587840 2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 1049498-32-9

2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2587840
CAS No.: 1049498-32-9
M. Wt: 297.358
InChI Key: WUABUELKKBZOMI-UHFFFAOYSA-N
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Description

2-Isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound characterized by its unique structure, which includes an indoline moiety and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the indoline core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: 2-Isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for the development of new drugs.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, the compound may bind to enzyme active sites or receptor binding sites, altering their function and resulting in therapeutic effects.

Comparison with Similar Compounds

  • 2-Isopropyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is structurally similar to other indoline derivatives, such as 2-isopropyl-6-(indoline-1-carbonyl)pyridazin-3(2H)-one and 2-isopropyl-6-(3-methylindoline-1-carbonyl)pyridazin-3(2H)-one.

Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of the pyridazinone ring. These structural features contribute to its unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-propan-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11(2)20-16(21)9-8-14(18-20)17(22)19-12(3)10-13-6-4-5-7-15(13)19/h4-9,11-12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUABUELKKBZOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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